Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate
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Overview
Description
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate is a heterocyclic compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound is characterized by a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazine derivatives.
Substitution: Alkylated or acylated thiazine derivatives.
Scientific Research Applications
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate: Similar structure but different substitution pattern on the thiazine ring.
2-Ethyl-5,6-dihydro-4H-1,3-thiazine: Different ring size and substitution pattern.
Indole derivatives: Different heterocyclic system but similar applications in medicinal chemistry
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a six-membered ring containing nitrogen and sulfur atoms, contributing to its unique chemical reactivity. Its molecular formula is C7H11NO2S with a molecular weight of approximately 173.23 g/mol. The presence of a carboxylate group enhances its biological properties and reactivity in various chemical reactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent for treating infections caused by resistant strains .
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values ranging from 20 to 30 µM, indicating moderate potency against these cell lines .
3. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis. This activity is believed to stem from its ability to inhibit pro-inflammatory cytokines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have documented the effects of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacteria highlighted its potential as an alternative treatment option in clinical settings .
- Cancer Research : In a comparative study involving various thiazine derivatives, this compound exhibited superior anticancer activity compared to other derivatives tested .
- Inflammation Models : Animal studies demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models .
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 3,6-dihydro-2H-1,4-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5-6H,2-4H2,1H3 |
InChI Key |
SXVXWXLLLRKSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NCCS1 |
Origin of Product |
United States |
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